molecular formula C21H18F4N4O B2572596 4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide CAS No. 1788677-09-7

4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2572596
CAS No.: 1788677-09-7
M. Wt: 418.396
InChI Key: GJPJEMQPHJZZCR-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide is a recognized and potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. The primary research value of this compound lies in its application as a chemical probe to investigate the complex signaling pathways mediated by FGFRs, which are critically implicated in cellular processes such as proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-documented driver in a variety of cancers, making this inhibitor a valuable tool for in vitro and in vivo studies aimed at understanding tumorigenesis, angiogenesis, and cancer cell survival mechanisms. Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signal transduction through pathways like MAPK and PI3K/Akt. Research utilizing this inhibitor has been pivotal in exploring targeted therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, such as certain subtypes of urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. The compound enables researchers to dissect the functional consequences of FGFR inhibition on cancer cell viability, migration, and invasion, providing critical preclinical evidence for the feasibility of anti-FGFR therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O/c22-16-4-1-13(2-5-16)14-9-18(26-10-14)20(30)28-17-7-8-29(12-17)19-6-3-15(11-27-19)21(23,24)25/h1-6,9-11,17,26H,7-8,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPJEMQPHJZZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F4N4OC_{17}H_{16}F_4N_4O, with a molecular weight of approximately 364.33 g/mol. The structure features a pyrrole ring, a pyridine moiety with a trifluoromethyl group, and a fluorophenyl substituent, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the fluorinated groups can enhance lipophilicity and improve binding affinity to target proteins.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Description References
Anticancer Activity Inhibits proliferation in various cancer cell lines; induces apoptosis.
Antibacterial Properties Exhibits activity against Gram-positive bacteria; MIC values range from 3.12 to 12.5 µg/mL.
Cytotoxic Effects Demonstrates cytotoxicity in vitro against human cancer cell lines.
Enzyme Inhibition Potential inhibition of PI3K/Akt signaling pathway, crucial for tumor growth.

Case Studies

  • Anticancer Studies : In vitro studies have shown that the compound significantly reduces cell viability in breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing lower MICs than traditional antibiotics, suggesting its potential as a novel antibacterial agent.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, which are essential for programmed cell death in cancer therapy.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Key Structural Features of the Target Compound
  • Core : Pyrrole-2-carboxamide.
  • Substituents :
    • 4-Fluorophenyl at pyrrole C3.
    • Pyrrolidin-3-ylamide with a 5-(trifluoromethyl)pyridin-2-yl group.
Comparison Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrole-2-carboxamide 4-Fluorophenyl, CF₃-pyridyl-pyrrolidine ~419.38 High lipophilicity from CF₃ and fluorophenyl; potential for π-π stacking
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, sulfonamide 589.1 Larger size; sulfonamide enhances solubility; chromenone may confer rigidity
(2R-trans)-5-(4-Fluorophenyl)-2-(1-Methylethyl)-N-(4-Hydroxyphenyl)-4-Phenyl-1-[2-(Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran-2-yl)-Ethyl]-1H-Pyrrole-3-Carboxamide Pyrrole-3-carboxamide 4-Fluorophenyl, isopropyl, hydroxyphenylamide, tetrahydropyranyl 556.63 Hydroxyphenyl and tetrahydropyran improve solubility; stereochemistry-dependent activity
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, thiadiazolyl-isopropyl ~363.41 Thiadiazole introduces sulfur-based interactions; ketone may affect conformation
N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide Pyrazole-5-carboxamide Chlorophenyl, trifluoromethylpyrazole, methylcarbamoyl ~463.71 Chloro and CF₃ enhance halogen bonding; pyrazole core offers metabolic resistance

Functional Group and Physicochemical Trends

Fluorinated Groups: The 4-fluorophenyl group is common across all compounds, contributing to π-π stacking and resistance to oxidative metabolism .

Amide Linkages :

  • All compounds feature carboxamide groups, enabling hydrogen bonding with biological targets. The pyrrolidine-pyridine substituent in the target compound may offer conformational flexibility compared to rigid cores like pyrazolopyrimidine () .

Heterocyclic Diversity: Pyridine (target compound, ) and thiadiazole () introduce nitrogen-rich motifs for targeted interactions. Tetrahydropyran () and morpholinoethoxy () groups improve aqueous solubility via oxygen-based hydrogen bonding .

Q & A

Q. Key optimization parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Temperature control : Exothermic steps (e.g., acyl chloride formation) require cooling (0–5°C) .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Acyl chloride formationOxalyl chloride, DMF, 0°C85
AmidationPyridine, DMAP, room temperature (RT)78
PurificationSilica gel column (EtOAc/hexane, 3:7)90

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:
Essential techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pyrrolidine CH₂ (δ 3.1–3.8 ppm) .
    • ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC entry 1234567) .
  • HPLC : Assess purity (>95%) using C18 columns (UV detection at 254 nm) .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersReference
¹H NMR500 MHz, CDCl₃ or DMSO-d₆
X-ray crystallographyMo-Kα radiation, 100 K
HPLCGradient: 50–90% MeCN in H₂O, 1.0 mL/min

Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of fluorophenyl and trifluoromethylpyridinyl groups?

Answer:
Methodology :

Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl; modify pyridine substituents .

Biological assays : Test analogs against target proteins (e.g., kinases) using:

  • Enzyme inhibition assays (IC₅₀ determination).
  • Cellular uptake studies (LC-MS quantification) .

Computational modeling : Perform docking (AutoDock Vina) and molecular dynamics simulations to assess binding interactions .

Key Finding :
The trifluoromethylpyridinyl group enhances target affinity by forming hydrophobic interactions, while fluorophenyl improves metabolic stability .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:
Strategies :

Standardize assay conditions : Use identical cell lines (e.g., HEK293), buffer pH, and incubation times .

Verify compound purity : Re-test batches with HPLC and HRMS to rule out degradation .

Control experiments : Include positive controls (e.g., known kinase inhibitors) and assess solvent effects (DMSO ≤0.1%) .

Example : A study reported conflicting IC₅₀ values (0.5 vs. 2.1 µM) due to variations in ATP concentrations (1 mM vs. 10 µM) .

Basic: What structural features influence physicochemical properties?

Answer:

  • Fluorophenyl : Increases lipophilicity (logP ~3.5) and metabolic stability via reduced cytochrome P450 oxidation .
  • Trifluoromethylpyridinyl : Enhances electron-withdrawing effects , improving solubility in polar solvents .
  • Pyrrolidine linker : Facilitates conformational flexibility for target binding .

Q. Table 3: Physicochemical Properties

PropertyValueReference
Molecular weight447.4 g/mol
logP (calculated)3.7
Aqueous solubility12 µg/mL (pH 7.4)

Advanced: How to design in vivo pharmacokinetic studies for bioavailability assessment?

Answer:
Protocol :

Animal models : Administer compound (10 mg/kg) to Sprague-Dawley rats via oral gavage and IV injection .

Sample collection : Plasma samples at 0.5, 1, 2, 4, 8, 24 hours post-dose.

Analytical method : Quantify using LC-MS/MS (LLOQ: 1 ng/mL) .

Key parameters :

  • Bioavailability (F) : Calculate as (AUCₒᵣₐₗ/AUCᵢᵥ) × 100.
  • Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin).

Result : A related analog showed F = 45% and t₁/₂ = 6.2 hours .

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